Welcome to the BenchChem Online Store!
molecular formula C8H18N2O B1626615 3-(1,4-Diazepan-1-yl)propan-1-ol CAS No. 53427-66-0

3-(1,4-Diazepan-1-yl)propan-1-ol

Cat. No. B1626615
M. Wt: 158.24 g/mol
InChI Key: NCCYQWDCLLSCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04751298

Procedure details

100 grams (0.598 mole) of cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine, 800 ml of ethanol, 67 grams of ammonia and 26 grams of Raney-nickel were heated in an autoclave during 2 hours under 80 to 100 bar hydrogen pressure at 70° C. (at the beginning) to 120° C. (toward the end). Subsequently the reaction mixture was worked up as described under (b). There were obtained 52 grams (55% of theory) as a final product.
Name
cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]([CH2:9][CH2:10][C:11]#[N:12])[CH2:5][CH2:6][CH2:7][OH:8])#N.N.[H][H]>[Ni].C(O)C>[OH:8][CH2:7][CH2:6][CH2:5][N:4]1[CH2:9][CH2:10][CH2:11][NH:12][CH2:1][CH2:3]1

Inputs

Step One
Name
cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine
Quantity
100 g
Type
reactant
Smiles
C(#N)CN(CCCO)CCC#N
Name
Quantity
67 g
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
26 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.